molecular formula C7H12O3 B063504 Ethyl 3-hydroxycyclobutanecarboxylate CAS No. 160351-88-2

Ethyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B063504
CAS No.: 160351-88-2
M. Wt: 144.17 g/mol
InChI Key: KTVUZBJHOAPDGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxycyclobutanecarboxylate can be synthesized through the reduction of ethyl 3-oxocyclobutanecarboxylate. The reaction involves the use of sodium borohydride (NaBH4) as the reducing agent in ethanol at a temperature of -30°C . The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis route involving the reduction of ethyl 3-oxocyclobutanecarboxylate can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Ethyl 3-oxocyclobutanecarboxylate.

    Reduction: Ethyl 3-hydroxycyclobutanemethanol.

    Substitution: Ethyl 3-chlorocyclobutanecarboxylate or ethyl 3-bromocyclobutanecarboxylate.

Scientific Research Applications

Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives have significant applications in various fields:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in various chemical reactions, leading to the formation of different products. These interactions can influence biological processes and chemical transformations, making it a versatile compound in research and industrial applications.

Comparison with Similar Compounds

Ethyl 3-hydroxycyclobutanecarboxylate can be compared with other similar compounds, such as:

    Ethyl 3-oxocyclobutanecarboxylate: The oxidized form of this compound.

    Ethyl 3-chlorocyclobutanecarboxylate: A substituted derivative with a chlorine atom.

    Ethyl 3-bromocyclobutanecarboxylate: A substituted derivative with a bromine atom.

The uniqueness of this compound lies in its hydroxyl group, which provides additional reactivity and versatility in chemical reactions compared to its oxidized or substituted counterparts .

Properties

IUPAC Name

ethyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUZBJHOAPDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938085
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17205-02-6, 160351-88-2
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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